molecular formula C12H12ClNO3 B1469167 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1408485-12-0

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid

货号: B1469167
CAS 编号: 1408485-12-0
分子量: 253.68 g/mol
InChI 键: PQDAQZPWFUPAQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly due to the pharmacological relevance of the azetidine core. Azetidine derivatives are recognized as key structural motifs in the development of novel therapeutic agents and are frequently investigated as enzyme inhibitors . Research into analogous compounds has demonstrated that azetidine-based molecules can exhibit potent antitumor activity by targeting critical cellular pathways. For instance, certain azetidinone derivatives have been identified as potent suppressors of in vitro tumor cell growth in various human and rodent cell lines, including fibrosarcoma, hepatoma, and neuroblastoma models . Furthermore, structurally related compounds featuring the azetidine ring have been designed as highly potent and specific inhibitors of Bcl-2 and Bcl-xL proteins, which are key anti-apoptotic proteins overexpressed in many cancers. Such inhibitors can effectively induce cancer cell death and are explored for the treatment of malignancies like small-cell lung cancer . The 4-chlorophenyl moiety present in this compound is a common pharmacophore that can influence binding affinity and selectivity toward biological targets. This combination of features makes 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid a valuable intermediate for the synthesis and optimization of new bioactive molecules for oncology and pharmacological research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAQZPWFUPAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, supported by relevant studies and data.

Chemical Structure and Properties

The structural formula of 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid can be described as follows:

  • Molecular Formula : C12H12ClN1O3
  • Molecular Weight : 253.68 g/mol

The compound features an azetidine ring substituted with a chlorophenyl group and a carboxylic acid moiety, contributing to its diverse biological properties.

Antimicrobial Activity

Several studies have indicated that azetidinones, including derivatives like 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid, exhibit significant antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Study : A study conducted by Chavan and Pai reported the synthesis of related azetidinone compounds that demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli using agar diffusion methods .
CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acidS. aureus, E. coli32 µg/mL
Related AzetidinonesPseudomonas aeruginosa, Bacillus subtilis16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of azetidinones has been explored in various contexts, suggesting that these compounds may inhibit pro-inflammatory cytokines.

  • Research Findings : Kumar's study on N-substituted azetidinones showed promising results in reducing inflammation markers in animal models . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

CNS Activity

Azetidinones have also been investigated for their effects on the central nervous system.

  • CNS Modulation : Goel et al. assessed several azetidinone derivatives for their CNS activity using behavioral models in rodents. They found that certain compounds exhibited anxiolytic and anticonvulsant effects, likely through modulation of GABAergic pathways .

相似化合物的比较

1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic Acid

  • Molecular Formula: C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • Key Differences : Replaces the 4-chlorophenyl group with a 2-fluorophenyl group.
  • Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine .

1-[2-(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic Acid

  • Molecular Formula: C₁₂H₁₂FNO₄
  • Molecular Weight : 253.23 g/mol
  • Key Differences: Substitutes the phenylacetyl group with a 2-fluorophenoxyacetyl moiety.
  • The ortho-fluorine may destabilize π-π stacking interactions compared to the target compound’s 4-chlorophenyl group .

Analogues with Modified Backbone or Substituents

1-(4-Chlorophenyl)azetidine-3-carboxylic Acid

  • Molecular Formula: C₁₀H₁₀ClNO₂
  • Molecular Weight : 211.65 g/mol
  • Key Differences : Lacks the acetyl group, directly linking the 4-chlorophenyl group to the azetidine ring.
  • Impact :
    • Reduced molecular weight and steric bulk may enhance tissue penetration but diminish target affinity due to the absence of the acetyl spacer.
    • The carboxylic acid group’s proximity to the aromatic ring could alter ionization states under physiological conditions .

1-(4-Fluorobenzoyl)-3-(((6-methoxynaphthalen-2-yl)oxy)methyl)azetidine-3-carboxylic Acid

  • Molecular Formula: C₂₃H₁₉FNO₅
  • Molecular Weight : 408.40 g/mol
  • Key Differences : Incorporates a naphthalene-methoxy group and replaces the acetyl with a benzoyl group.
  • Impact :
    • The extended aromatic system enhances lipophilicity, favoring CNS penetration but risking off-target interactions.
    • The methoxy group may confer resistance to oxidative metabolism compared to the target compound’s chlorine substituent .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
Target Compound 253.69 2.1 ~0.5 (estimated) Azetidine, Carboxylic Acid, 4-Cl
1-[2-(2-Fluorophenyl)acetyl] derivative 237.23 1.8 ~1.2 Azetidine, Carboxylic Acid, 2-F
1-(4-Chlorophenyl)azetidine-3-carboxylic acid 211.65 1.5 ~3.0 Azetidine, Carboxylic Acid, 4-Cl
Phenoxyacetyl analogue 253.23 1.2 ~5.0 Azetidine, Carboxylic Acid, Ether

*LogP values are estimated using fragment-based methods.

  • Solubility Trends: The phenoxyacetyl analogue’s higher solubility (due to the ether oxygen) contrasts with the target compound’s moderate solubility, highlighting trade-offs between lipophilicity and bioavailability .
  • Metabolic Stability : Chlorine’s electron-withdrawing effect in the target compound may slow oxidative metabolism compared to fluorine-substituted analogues .

准备方法

General Synthetic Strategy

The synthesis of 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid typically involves:

  • Formation of the azetidine-3-carboxylic acid core.
  • Introduction of the 2-(4-chlorophenyl)acetyl substituent via acylation or coupling reactions.
  • Purification and characterization of the final compound.

This approach is consistent with methods used for azetidine derivatives bearing various substituents, as reported in patent literature and research articles.

Synthesis of Azetidine-3-carboxylic Acid Core

Azetidine-3-carboxylic acid derivatives are commonly synthesized starting from protected azetidine intermediates. For example, the patent WO2000063168A1 describes the preparation of azetidine derivatives via:

  • Treatment of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid to remove protecting groups and generate azetidine intermediates.
  • Subsequent neutralization and extraction steps to isolate the azetidine-3-carboxylic acid or its derivatives as crystalline solids with yields around 64%.

The reaction conditions typically involve:

  • Room temperature stirring during deprotection.
  • Extraction with organic solvents such as methylene chloride.
  • Drying over anhydrous salts (e.g., sodium sulfate).
  • Evaporation under reduced pressure to obtain the product.

Detailed Synthetic Procedure (Adapted from Related Azetidine Derivatives)

A representative synthetic route adapted from related azetidine-3-carboxylic acid derivatives is as follows:

Step Reagents & Conditions Description
1 N-t-butyl-O-trimethylsilylazetidine + HCl (3 M) at room temperature, 1 hour stirring Deprotection of azetidine intermediate to generate azetidine-3-carboxylic acid core
2 Neutralization with NaOH and saturation with K2CO3, extraction with CH2Cl2 Isolation of azetidine acid as crystalline solid
3 Azetidine-3-carboxylic acid + 2-(4-chlorophenyl)acetyl chloride + triethylamine in dry dioxane, reflux 5 hours Acylation to introduce 2-(4-chlorophenyl)acetyl substituent on azetidine nitrogen
4 Cooling, filtration, washing with ice water, recrystallization from DMF or ethanol Purification of final product

Characterization and Yield Data

Although specific data for 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is limited, analogous compounds synthesized via similar methods show:

Parameter Typical Value
Yield 60-67%
Melting Point 146-150 °C (for related azetidine derivatives)
Purity Confirmed by TLC, IR, and 1H NMR spectroscopy
IR Peaks NH stretch (~3427 cm⁻¹), C=O stretch (~1758-1762 cm⁻¹), C-Cl (~866 cm⁻¹)
1H NMR Aromatic protons 6-8.5 ppm, CH-Cl proton ~2.4 ppm, N-CH proton ~3 ppm

These data are consistent with the formation of azetidine rings bearing chloro-substituted phenylacetyl groups.

Additional Notes on Reaction Conditions and Optimization

  • Reaction temperatures are generally mild (room temperature to reflux).
  • Use of dry solvents and inert atmosphere is recommended to prevent side reactions.
  • Triethylamine serves as an effective base to scavenge HCl during acylation.
  • Purification by recrystallization from solvents like DMF or ethanol enhances product purity.
  • Monitoring by TLC with suitable solvent systems (e.g., ethyl acetate:acetic acid:water) ensures reaction completion.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Outcome Reference
Azetidine core formation N-t-butyl-O-trimethylsilylazetidine + HCl Room temp, 1 h stirring Azetidine-3-carboxylic acid intermediate
Neutralization and extraction NaOH, K2CO3, CH2Cl2 Ambient temp Crystalline azetidine acid
Acylation 2-(4-chlorophenyl)acetyl chloride + triethylamine Reflux in dry dioxane, 5 h 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid
Purification Recrystallization from DMF or ethanol Cooling and filtration Pure crystalline product

常见问题

Q. Methodology :

  • Step 1 : Start with azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, CAS 36476-78-5) as the core scaffold . React with 4-chlorophenyl acetyl chloride via nucleophilic acyl substitution. Use anhydrous DMF as a solvent and triethylamine as a base to neutralize HCl byproducts.
  • Step 2 : Optimize temperature (70–90°C) and reaction time (12–24 hrs) to maximize yield. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity using NMR (¹H/¹³C) and LC-MS .

Q. Key Considerations :

  • Substituent steric effects may slow acylation; microwave-assisted synthesis (e.g., 100°C, 30 min) can improve efficiency .

How can the structural integrity of 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid be confirmed post-synthesis?

Q. Methodology :

  • Spectroscopic Analysis :
    • ¹H NMR : Look for azetidine ring protons (δ 3.5–4.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and carboxylic acid proton (δ 12–13 ppm) .
    • LC-MS : Confirm molecular ion peak at m/z 267.07 (C₁₂H₁₁ClNO₃) .
  • X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of the 4-chlorophenyl and acetyl groups .

Q. Data Interpretation :

  • Compare spectral data with analogs like 1-(4-Formylphenyl)azetidine-3-carboxylic acid (CAS 1355248-05-3) to identify deviations caused by substituent differences .

What in vitro assays are suitable for preliminary biological activity screening of this compound?

Q. Methodology :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to azetidine derivatives with known activity .
  • Cytotoxicity Assays : Employ MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and calculate IC₅₀ .

Q. Pitfalls :

  • False negatives may arise from poor solubility; pre-solubilize in DMSO (<0.1% final concentration) .

Advanced Research Questions

How can computational modeling resolve contradictions in reported biological activity data for this compound?

Q. Methodology :

  • Molecular Docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Compare binding affinities with structurally similar analogs (e.g., 1-(4-Nitrophenyl)azetidine-3-carboxylic acid) .
  • QSAR Analysis : Build models correlating substituent electronic parameters (Hammett σ) with bioactivity. Address outliers via multi-parametric regression .

Q. Case Study :

  • If conflicting cytotoxicity data exist, evaluate membrane permeability via PAMPA assays and correlate with logP values .

What strategies mitigate side reactions during large-scale synthesis of this compound?

Q. Methodology :

  • Process Optimization :
    • Use flow chemistry to enhance heat/mass transfer and reduce byproducts (e.g., dimerization) .
    • Implement in-line FTIR for real-time monitoring of acylation progress.
  • Byproduct Analysis : Characterize impurities via HRMS and adjust stoichiometry (e.g., reduce acyl chloride excess from 1.2 to 1.05 eq.) .

Table 1 : Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Azetidine dimerRing-opening at high temperatureLower reaction temperature (70°C)
Chlorophenyl hydrolysisMoisture in solventUse molecular sieves in DMF

How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic profile?

Q. Methodology :

  • ADME Studies :
    • Solubility : Measure in PBS (pH 7.4) and simulate intestinal absorption via Madin-Darby Canine Kidney (MDCK) cells.
    • Metabolic Stability : Incubate with human liver microsomes; track parent compound depletion via LC-MS/MS .
  • Comparative Analysis : Replace 4-Cl with 4-F or 4-Br and assess changes in logD (octanol-water) and plasma protein binding .

Q. Key Finding :

  • 4-Cl enhances metabolic stability compared to 4-F analogs (t₁/₂: 120 vs. 90 min) due to reduced cytochrome P450 interactions .

Data Contradiction Analysis

How should researchers address discrepancies in reported antimicrobial efficacy across studies?

Q. Resolution Framework :

Strain Variability : Test compound against standardized strains (ATCC) to eliminate genetic drift effects.

Assay Conditions : Replicate studies under identical pH, temperature, and inoculum size.

Synergistic Effects : Evaluate combination therapies (e.g., with β-lactams) to identify potentiating interactions masked in single-agent studies .

Q. Example :

  • A study reporting MIC = 8 µg/mL vs. 32 µg/mL may reflect differences in bacterial efflux pump expression; quantify mdr1 gene levels via qPCR .

Methodological Resources

  • Safety Protocols : Follow MedChemExpress guidelines for handling azetidine derivatives (e.g., PPE, emergency eyewash) .
  • Computational Tools : Use ICReDD’s reaction path search algorithms for optimizing synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。